molecular formula C7H13N B14636442 7-Methyl-7-azabicyclo[2.2.1]heptane CAS No. 55258-02-1

7-Methyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B14636442
CAS No.: 55258-02-1
M. Wt: 111.18 g/mol
InChI Key: CAFWHFDCQORFGP-UHFFFAOYSA-N
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Description

7-Methyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors. One common method includes the use of radical translocation reactions. For instance, the reaction of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines with Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Methyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

55258-02-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

7-methyl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13N/c1-8-6-2-3-7(8)5-4-6/h6-7H,2-5H2,1H3

InChI Key

CAFWHFDCQORFGP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC2

Origin of Product

United States

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